One-Step Vilsmeier Synthesis of the Boc-Protected 7-Azaindole-3-carboxaldehyde in Quantitative Yield
The target compound can be synthesized in a single step from commercially available 1-Boc-7-azaindole using adapted Vilsmeier conditions (POCl₃/DMF), achieving quantitative yield without requiring subsequent purification steps [1]. In contrast, the synthesis of the unprotected analog 7-azaindole-3-carboxaldehyde often requires additional steps for N-protection/deprotection or proceeds via less efficient multi-step routes with lower overall yields .
| Evidence Dimension | Synthetic yield and step-count efficiency |
|---|---|
| Target Compound Data | Quantitative yield (one-step synthesis from 1-Boc-7-azaindole using adapted Vilsmeier conditions) |
| Comparator Or Baseline | Unprotected 7-azaindole-3-carboxaldehyde (CAS 4649-09-6) synthesized via multi-step routes with variable yields |
| Quantified Difference | Quantitative vs. variable/unspecified; one-step vs. multi-step |
| Conditions | POCl₃/DMF adapted Vilsmeier–Haack formylation; characterized by ¹H‑, ²H‑, ¹³C‑NMR, IR, and Raman spectroscopy |
Why This Matters
For procurement of starting material for large-scale medicinal chemistry campaigns, a single-step, quantitative-yield synthesis of the Boc-protected form reduces cost, time, and purification burden compared to routes that require separate protection steps.
- [1] Jaster J, Dressler E, Geitner R, Groß GA. One-step synthesis of tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate in quantitative yield. Molbank. 2023;2023(2):M1654. View Source
